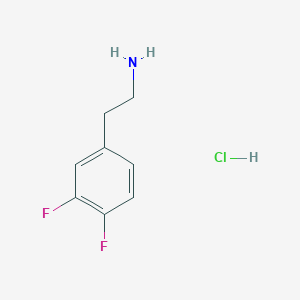

2-(3,4-Difluorophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is characterized by its molecular formula C8H10ClF2N and a molecular weight of 193.62. It is a derivative of phenylethylamine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Conversion to Amine: The alcohol is then converted to an amine through a series of reactions involving the formation of an intermediate, such as an imine, followed by reduction.

Formation of Hydrochloride Salt: The final amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Difluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenylethylamines.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 2-(3,4-difluorophenyl)ethanamine hydrochloride serves as a building block for more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

The compound has been investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters. This makes it a candidate for studying:

- Neurotransmitter modulation : Research indicates that compounds with similar structures can interact with neurotransmitter receptors, potentially influencing mood and behavior .

- Trace Amine-Associated Receptor (TAAR1) : Recent studies have explored analogs of this compound in relation to TAAR1 modulation, showing promising results in reducing hyperlocomotion in animal models .

Medicine

The therapeutic potential of this compound is being explored in the context of:

- Neurological disorders : Its ability to interact with neurotransmitter systems suggests potential applications in treating conditions like depression or anxiety.

- Drug development : The compound is being investigated as a precursor in synthesizing pharmaceuticals targeting various receptors involved in neurological functions .

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals. Its unique properties allow for the creation of materials with enhanced performance characteristics, making it valuable in sectors such as:

- Pharmaceutical manufacturing : As an intermediate in synthesizing active pharmaceutical ingredients (APIs).

- Chemical synthesis : In producing agrochemicals and other specialty chemicals that require specific reactivity profiles .

Case Study 1: Neurotransmitter Modulation

A study focusing on the modulation of TAAR1 receptors demonstrated that analogs of this compound significantly decreased hyperlocomotion in rodent models. This indicates potential therapeutic applications for anxiety or ADHD treatments .

Case Study 2: Synthesis of Ticagrelor Derivatives

Research has shown that derivatives of this compound can be synthesized as intermediates for ticagrelor, a drug used in preventing blood clots. The synthesis process was optimized to enhance yield while minimizing hazardous reagents .

Mécanisme D'action

The mechanism of action of 2-(3,4-Difluorophenyl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. As a derivative of phenylethylamine, it is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a substrate for monoamine transporters, influencing the release and reuptake of these neurotransmitters.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Difluoroamphetamine: A closely related compound with similar structural features.

2-(2,4-Difluorophenyl)ethanamine: Another fluorinated derivative with different substitution patterns on the phenyl ring.

Uniqueness

2-(3,4-Difluorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 3 and 4 positions enhances its stability and alters its interaction with biological targets compared to other phenylethylamine derivatives.

Activité Biologique

2-(3,4-Difluorophenyl)ethanamine hydrochloride, also known as (R)-1-(2,3-Difluorophenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₉ClF₂N

- Molecular Weight : 195.62 g/mol

- Structure : The compound features a difluorophenyl group attached to an ethanamine backbone, which enhances its reactivity and biological interactions.

Preliminary studies indicate that this compound interacts with various neurotransmitter systems. It has shown potential as a modulator of serotonin and dopamine receptors, which are crucial in treating mood disorders and other psychiatric conditions.

Key Interactions:

- Serotonin Receptors : Modulation of serotonin receptors may contribute to anxiolytic and antidepressant effects.

- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in managing conditions like schizophrenia and Parkinson's disease.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

-

Neurotransmitter Modulation :

- Affinity for serotonin and dopamine receptors indicates a role in mood regulation.

- Potential therapeutic applications in treating depression and anxiety disorders.

- Antimicrobial Activity :

- Anticancer Potential :

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Case Study: Neurotransmitter Interaction

A recent study evaluated the interaction of this compound with serotonin receptors. The results showed that the compound effectively modulated receptor activity, leading to increased serotonin levels in vitro. This modulation could potentially translate into therapeutic benefits for mood disorders.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-(2,4-Difluorophenyl)ethanamine | Fluorine at different positions | Different reactivity due to electronic effects |

| (R)-1-(3,4-Dichlorophenyl)ethanamine | Chlorine instead of fluorine | Altered electronic properties affecting reactivity |

This comparison illustrates how variations in substituents can lead to significant differences in chemical behavior and biological effects.

Propriétés

IUPAC Name |

2-(3,4-difluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNHFYIEDYWAMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.